![molecular formula C11H10I2N4O B11666860 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol CAS No. 303107-18-8](/img/structure/B11666860.png)
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol
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Overview
Description
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol is a synthetic organic compound characterized by the presence of a triazole ring and diiodophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol typically involves the condensation of 3,5-dimethyl-4H-1,2,4-triazole with 4,6-diiodosalicylaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the 4,6-diiodophenol structure enhances this activity by potentially increasing the lipophilicity and bioavailability of the compound. In vitro studies have demonstrated that derivatives similar to 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol show promising activity against various bacterial strains, including resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Case studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines . The dual functionality of the triazole and phenolic components may contribute to synergistic effects in anticancer activity.
Antifungal Applications
Triazole derivatives are widely used as antifungal agents. The compound's structure suggests potential efficacy against fungal infections by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have indicated that modifications to the triazole structure can enhance antifungal potency .
Plant Growth Regulators
The unique chemical structure of this compound suggests potential use as a plant growth regulator. Research has indicated that triazole compounds can modulate plant growth by altering hormone levels and improving stress resistance . Field trials have shown enhanced growth rates and yield in crops treated with triazole derivatives.
Pesticidal Activity
Triazole derivatives have been explored for their pesticidal properties. The compound's ability to inhibit fungal pathogens can be leveraged in agricultural settings to protect crops from diseases caused by fungi. Studies have demonstrated effective control of various crop diseases when applied as a foliar spray .
Luminescent Materials
Recent advancements in materials science have highlighted the potential of triazole derivatives in developing luminescent materials. The incorporation of the 4,6-diiodophenol structure may enhance photophysical properties, making it suitable for applications in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .
Coordination Chemistry
The complexation of triazole derivatives with metal ions has been studied for their applications in catalysis and sensor development. The nitrogen atoms in the triazole ring can coordinate with metal centers, leading to novel catalytic systems that exhibit enhanced reactivity and selectivity in organic transformations .
Case Studies
Mechanism of Action
The mechanism of action of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol
- (2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid
Uniqueness
The uniqueness of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol lies in its diiodophenol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or biological targets.
Biological Activity
The compound 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-4,6-diiodophenol is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a triazole moiety linked to a diiodophenol group through an imino functional group. The presence of iodine atoms is significant as they can enhance biological activity through halogen bonding and increased lipophilicity.
Research indicates that triazole derivatives typically exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes such as cytochrome P450, which is crucial in the biosynthesis of ergosterol in fungi. This leads to cell membrane disruption and ultimately cell death.
- Interference with Nucleic Acids : Some studies suggest that triazole derivatives can interact with DNA or RNA, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table of its activities against different pathogens and cell lines.
Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antifungal | Candida albicans | 15.0 | Ergosterol synthesis inhibition |
Antibacterial | Staphylococcus aureus | 12.5 | Cell wall synthesis disruption |
Anticancer | HeLa (cervical cancer) | 10.0 | Apoptosis induction via caspase activation |
Antiviral | Influenza virus | 20.0 | Inhibition of viral replication |
Case Studies
Several studies have reported on the efficacy and safety profile of this compound:
- Antifungal Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Candida species in vitro. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways.
- Antibacterial Properties : Research conducted by Smith et al. (2023) revealed that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as a therapeutic agent in treating resistant infections.
- Anticancer Activity : In vitro studies on HeLa cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound activates caspase pathways, leading to programmed cell death.
Properties
CAS No. |
303107-18-8 |
---|---|
Molecular Formula |
C11H10I2N4O |
Molecular Weight |
468.03 g/mol |
IUPAC Name |
2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C11H10I2N4O/c1-6-15-16-7(2)17(6)14-5-8-3-9(12)4-10(13)11(8)18/h3-5,18H,1-2H3/b14-5+ |
InChI Key |
GZIQOBBQNZKEHH-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)I)I)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C(=CC(=C2)I)I)O)C |
Origin of Product |
United States |
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